molecular formula C15H11ClN2O2 B1594278 N-(4-Amino-2-methylphenyl)-4-chlorophthalimide CAS No. 58230-69-6

N-(4-Amino-2-methylphenyl)-4-chlorophthalimide

Cat. No.: B1594278
CAS No.: 58230-69-6
M. Wt: 286.71 g/mol
InChI Key: LIVAQMJLPOCEMO-UHFFFAOYSA-N
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Description

N-(4-Amino-2-methylphenyl)-4-chlorophthalimide: is an organic compound that belongs to the class of phthalimides It is characterized by the presence of an amino group, a methyl group, and a chlorine atom attached to the phthalimide core

Scientific Research Applications

Chemistry: N-(4-Amino-2-methylphenyl)-4-chlorophthalimide is used as a building block in the synthesis of various organic compounds. It serves as an intermediate in the preparation of dyes, pigments, and polymers .

Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a probe for investigating cellular processes. It can also be used in the development of fluorescent markers for imaging applications .

Medicine: It can be used as a scaffold for developing drugs targeting specific enzymes or receptors .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the manufacture of coatings, adhesives, and sealants .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Amino-2-methylphenyl)-4-chlorophthalimide typically involves the reaction of 4-chlorophthalic anhydride with 4-amino-2-methylaniline. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide, and a catalyst, such as triethylamine. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(4-Amino-2-methylphenyl)-4-chlorophthalimide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: N-(4-Amino-2-methylphenyl)-4-chlorophthalimide is unique due to the presence of both an amino group and a chlorine atom on the phthalimide core. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds. The presence of the chlorine atom enhances its potential for halogen bonding, which can be advantageous in drug design and materials science .

Properties

IUPAC Name

2-(4-amino-2-methylphenyl)-5-chloroisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2/c1-8-6-10(17)3-5-13(8)18-14(19)11-4-2-9(16)7-12(11)15(18)20/h2-7H,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIVAQMJLPOCEMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)N2C(=O)C3=C(C2=O)C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20206966
Record name N-(4-Amino-o-tolyl)-4-chlorophthalimide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58230-69-6
Record name 2-(4-Amino-2-methylphenyl)-5-chloro-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58230-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Amino-o-tolyl)-4-chlorophthalimide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-Amino-o-tolyl)-4-chlorophthalimide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-amino-o-tolyl)-4-chlorophthalimide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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